molecular formula C11H8ClNOS2 B14502832 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine CAS No. 64826-48-8

2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine

Cat. No.: B14502832
CAS No.: 64826-48-8
M. Wt: 269.8 g/mol
InChI Key: SYAKCMMHCSVQQK-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is an organic compound characterized by the presence of a disulfide bond and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine typically involves the reaction of 4-chlorophenylthiol with an oxidizing agent to form the disulfide bond. The reaction conditions often include the use of solvents such as methanol and catalysts like copper oxide nanopowder .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

Scientific Research Applications

2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine involves its interaction with molecular targets such as enzymes and proteins. The disulfide bond can form covalent interactions with thiol groups in proteins, leading to inhibition of enzyme activity. This compound may also interfere with cellular pathways by modulating redox states and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other disulfide compounds and contributes to its specific applications in research and industry .

Properties

CAS No.

64826-48-8

Molecular Formula

C11H8ClNOS2

Molecular Weight

269.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)disulfanyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C11H8ClNOS2/c12-9-4-6-10(7-5-9)15-16-11-3-1-2-8-13(11)14/h1-8H

InChI Key

SYAKCMMHCSVQQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)Cl)[O-]

Origin of Product

United States

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